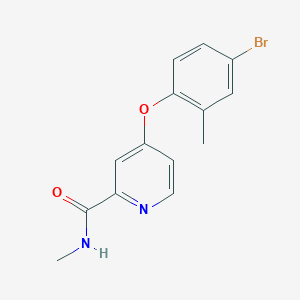
4-(4-bromo-2-methylphenoxy)-N-methylpyridine-2-carboxamide
Vue d'ensemble
Description
4-(4-bromo-2-methylphenoxy)-N-methylpyridine-2-carboxamide is a useful research compound. Its molecular formula is C14H13BrN2O2 and its molecular weight is 321.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(4-bromo-2-methylphenoxy)-N-methylpyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromo-substituted aromatic ring, a pyridine moiety, and a carboxamide functional group. These structural elements contribute to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate signaling pathways involved in various cellular processes such as proliferation, apoptosis, and differentiation.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which can alter metabolic pathways.
- Receptor Binding : It may bind to specific receptors, influencing physiological responses.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of related compounds in the pyridine series. For instance, compounds similar to this compound have demonstrated significant activity against antibiotic-resistant strains of bacteria, such as ESBL-producing E. coli.
| Compound | Zone of Inhibition (mm) | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| 4a | 13 ± 2 | 20 | 30 |
| 4c | 15 ± 2 | 15 | 25 |
These results indicate that modifications in the molecular structure can enhance antibacterial efficacy against resistant strains .
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Its interaction with specific enzymes can lead to significant changes in their activity, which is crucial for developing therapeutic agents targeting diseases linked to enzyme dysfunction.
Case Studies
- In Vitro Studies : A study evaluated the inhibitory effects of various derivatives on bacterial enzymes. The results showed that certain structural modifications led to enhanced binding affinity and inhibitory potency against β-lactamase enzymes, which are critical in antibiotic resistance mechanisms .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between the compound and target enzymes. These studies revealed key residues involved in stabilizing the enzyme-inhibitor complex, suggesting avenues for optimizing bioactivity through structural modifications .
Propriétés
IUPAC Name |
4-(4-bromo-2-methylphenoxy)-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-9-7-10(15)3-4-13(9)19-11-5-6-17-12(8-11)14(18)16-2/h3-8H,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUUAJNLPLEZKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC2=CC(=NC=C2)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















